Thalidomide-5-O-C8-NH2 (hydrochloride)
Description
Contextualization as a Chemical Probe and E3 Ligase Ligand
Thalidomide-5-O-C8-NH2 (hydrochloride) functions as a high-affinity binder to the E3 ubiquitin ligase Cereblon (CRBN). nih.govmedchemexpress.com E3 ubiquitin ligases are key enzymes in the ubiquitin-proteasome system (UPS), the cell's natural machinery for degrading unwanted or damaged proteins. By binding to CRBN, this thalidomide (B1683933) derivative effectively "hijacks" the E3 ligase, making it available for a new purpose dictated by the PROTAC molecule it is incorporated into.
The parent compound, thalidomide, and its analogs like lenalidomide (B1683929) and pomalidomide (B1683931), are known to bind to CRBN and modulate its substrate specificity, leading to the degradation of specific proteins such as Ikaros and Aiolos. nih.govnih.gov This understanding of the thalidomide-CRBN interaction is fundamental to the design of thalidomide-based PROTACs. Thalidomide-5-O-C8-NH2 (hydrochloride) retains the glutarimide (B196013) and phthalimide (B116566) moieties essential for CRBN binding. researchgate.net The modification with the C8-NH2 linker at the 5-position of the phthalimide ring is a strategic design element that allows for its conjugation to a target protein ligand without significantly disrupting its affinity for CRBN. While specific binding affinity data for Thalidomide-5-O-C8-NH2 (hydrochloride) is not widely published, the parent compound, thalidomide, has a dissociation constant (Kd) for CRBN of approximately 250 nM. researchgate.net
Overview of Proteolysis Targeting Chimeras (PROTACs) Framework and Mechanism
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery that aims to eliminate disease-causing proteins rather than just inhibiting their function. nih.govresearchgate.net A PROTAC is a heterobifunctional molecule composed of three key components:
A ligand for an E3 ubiquitin ligase: This part of the molecule recruits a specific E3 ligase. In the case of PROTACs synthesized with Thalidomide-5-O-C8-NH2 (hydrochloride), the E3 ligase is CRBN.
A ligand for a protein of interest (POI): This component binds to the specific protein that needs to be degraded.
A chemical linker: This flexible chain connects the E3 ligase ligand and the POI ligand.
The mechanism of action of a PROTAC involves the formation of a ternary complex between the PROTAC molecule, the target protein, and the E3 ligase. nih.gov This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's protein disposal system. A key feature of PROTACs is their catalytic nature; once the target protein is degraded, the PROTAC can be released to target another molecule of the same protein, leading to sustained protein knockdown at low concentrations. researchgate.net
The development of PROTACs has opened up the possibility of targeting proteins that were previously considered "undruggable" by traditional small molecule inhibitors, which typically require a well-defined active site for binding and inhibition.
Detailed Research Findings
| Property | Value | Source |
| Molecular Formula | C21H29ClN4O4 | sigmaaldrich.com |
| Molecular Weight | 436.94 g/mol | sigmaaldrich.com |
| CAS Number | 2446474-06-0 | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Interactive Data Table: Physicochemical Properties of Thalidomide-5-O-C8-NH2 (hydrochloride) (Note: This table is based on available data for the specified compound.)
| Compound | Target | Linker | DC50 | Dmax | Cell Line | Source |
| ZB-S-29 | SHP2 | Alkyl | 6.02 nM | Not Reported | MV4;11 | researchgate.net |
| Compound 10 | AR | Not Specified | 10 nM | 33% | LNCaP | nih.gov |
Interactive Data Table: Representative Degradation Data of Thalidomide-Based PROTACs (Note: This table presents data from PROTACs with similar structural motifs to illustrate the potential efficacy of PROTACs derived from Thalidomide-5-O-C8-NH2 (hydrochloride).)
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H28ClN3O5 |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
5-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H27N3O5.ClH/c22-11-5-3-1-2-4-6-12-29-14-7-8-15-16(13-14)21(28)24(20(15)27)17-9-10-18(25)23-19(17)26;/h7-8,13,17H,1-6,9-12,22H2,(H,23,25,26);1H |
InChI Key |
BNPYNTUHLDGEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCN.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Strategies for the Preparation of the Thalidomide (B1683933) Moiety
The thalidomide molecule consists of a phthalimide (B116566) ring linked to a glutarimide (B196013) ring. nih.gov The synthesis of this core structure can be achieved through various strategies, ranging from classical high-temperature reactions to more modern, efficient methods.
A widely employed and cost-effective approach begins with the reaction of phthalic anhydride (B1165640) and L-glutamic acid in a solvent like pyridine (B92270) at elevated temperatures (e.g., 115 °C) to form N-phthaloyl-DL-glutamic acid. sci-hub.seacs.org This intermediate is then cyclized to form the glutarimide ring, yielding thalidomide. sci-hub.seacs.org An alternative pathway utilizes L-glutamine instead of L-glutamic acid. wikipedia.orgencyclopedia.pub One modern synthesis route involves reacting N-carbethoxyphthalimide with L-glutamine to produce N-phthaloyl-L-glutamine, which is subsequently cyclized using carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). encyclopedia.pub This method avoids the high-temperature melt conditions of older procedures and can produce high yields of thalidomide. encyclopedia.pub
Microwave-assisted synthesis has emerged as a green and efficient alternative, significantly reducing reaction times. researchgate.net A one-pot microwave synthesis can produce thalidomide and its analogs by reacting a cyclic anhydride, glutamic acid, and ammonium (B1175870) chloride in the presence of a catalyst like DMAP, achieving good yields within minutes. researchgate.net Solid-phase synthesis offers another advanced strategy, allowing for the generation of a combinatorial library of thalidomide analogues by attaching the growing molecule to a resin support, which simplifies purification. acs.org
Table 1: Comparison of Synthetic Methods for the Thalidomide Moiety
| Method | Starting Materials | Key Reagents/Conditions | Typical Overall Yield | Reference(s) |
|---|---|---|---|---|
| Classical Method | Phthalic anhydride, L-glutamic acid | Pyridine, heat; Ammonium acetate, diphenyl ether, heat | ~56% | sci-hub.seacs.org |
| L-Glutamine Route | N-carbethoxyphthalimide, L-glutamine | Carbonyldiimidazole (CDI), DMAP, THF, reflux | 43–63% | encyclopedia.pub |
| One-Pot Microwave | Phthalic anhydride, L-glutamic acid | Ammonium chloride, DMAP, microwave irradiation | Good | researchgate.net |
| Solid-Phase Synthesis | Hydroxymethyl polystyrene, Phthalic anhydride, α-aminoglutarimide | DIC, HOBT; TFA, reflux | ~70% | acs.org |
Linker Chemistry and Conjugation Approaches for Thalidomide-5-O-C8-NH2 (hydrochloride) Synthesis
Thalidomide-5-O-C8-NH2 (hydrochloride) is a specifically designed E3 ligase ligand-linker conjugate. medchemexpress.com The "5-O" indicates that the linker is attached to the 5th position of the phthalimide ring via an ether bond. The "C8-NH2" specifies an eight-carbon alkyl chain terminating in a primary amine, which serves as a reactive handle for conjugation. medchemexpress.com The synthesis of this molecule is a multi-step process requiring careful control of functional groups.
A plausible synthetic pathway involves the following key stages:
Preparation of a Functionalized Phthalimide Precursor: The synthesis logically starts with a phthalic anhydride derivative that is functionalized at the 4-position (which corresponds to the 5-position in the final thalidomide structure). For an ether linkage, 4-hydroxyphthalic anhydride is a suitable starting material.
Formation of the Thalidomide Core: The 4-hydroxyphthalic anhydride is condensed with 3-aminopiperidine-2,6-dione (B110489) (or its precursor, L-glutamine, followed by cyclization) in a solvent such as acetic acid to yield 5-hydroxythalidomide (B1239145). nih.gov
Linker Attachment via Etherification: The hydroxyl group of 5-hydroxythalidomide is then alkylated using a bifunctional C8 linker. A common reagent for this step is an 8-carbon chain with a leaving group (like bromine) at one end and a protected amine at the other, for example, N-Boc-8-bromo-1-aminooctane. The reaction, typically a Williamson ether synthesis, is performed in the presence of a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.
Deprotection and Salt Formation: The Boc (tert-butoxycarbonyl) protecting group on the terminal amine is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. thieme-connect.de Using HCl directly in this step or treating the resulting free amine with a solution of HCl yields the final product as a stable hydrochloride salt.
Table 2: Plausible Synthetic Route for Thalidomide-5-O-C8-NH2 (hydrochloride)
| Step | Starting Material(s) | Key Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Hydroxyphthalic anhydride, 3-Aminopiperidine-2,6-dione | Acetic Acid, heat | 5-Hydroxythalidomide |
| 2 | 5-Hydroxythalidomide, N-Boc-8-bromo-1-aminooctane | K₂CO₃, DMF | Thalidomide-5-O-C8-NH-Boc |
| 3 | Thalidomide-5-O-C8-NH-Boc | HCl in Dioxane or TFA | Thalidomide-5-O-C8-NH2 |
| 4 | Thalidomide-5-O-C8-NH2 | HCl | Thalidomide-5-O-C8-NH2 (hydrochloride) |
Design Principles for Thalidomide-Based PROTAC Ligand Derivatives and Analogues
Thalidomide and its analogues, such as lenalidomide (B1683929) and pomalidomide (B1683931), are foundational ligands in PROTAC technology because they bind to the cereblon (CRBN) protein, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. rsc.orgfrontiersin.org The design of thalidomide-based PROTACs, including those using the Thalidomide-5-O-C8-NH2 linker, is governed by several key principles aimed at optimizing the formation of a productive ternary complex (CRBN–PROTAC–Target Protein).
E3 Ligase Binding Moiety: The glutarimide portion of the thalidomide structure is crucial for binding to the tri-tryptophan pocket of CRBN. rsc.orgoup.com The phthalimide moiety, however, is more tolerant of modifications and serves as the primary site for linker attachment. nih.gov
Linker Attachment Point: The position where the linker is attached to the thalidomide scaffold significantly impacts the stability and degradation capability of the resulting PROTAC. nih.gov Structural analysis of the thalidomide-CRBN complex reveals that the phthalimide ring is solvent-exposed, making it an ideal location for linker conjugation without disrupting the essential binding interactions. nih.gov Studies comparing linkers at the C4 versus the C5 position of the phthalimide ring have shown that this choice can dramatically affect the degradation efficiency of the target protein, likely by altering the orientation and stability of the ternary complex. nih.gov
Linker Composition and Length: The linker itself is not merely a passive spacer but an active contributor to the PROTAC's properties. nih.gov Its length, rigidity, and chemical composition influence solubility, cell permeability, and the ability to achieve a favorable conformation for ternary complex formation. nih.govacs.org Linkers can be composed of polyethylene (B3416737) glycol (PEG) units to enhance solubility or more rigid alkyl chains. medchemexpress.comnih.gov The 8-carbon alkyl chain in Thalidomide-5-O-C8-NH2 provides significant length and flexibility, allowing the PROTAC to span the distance between CRBN and a target protein, which is critical for inducing ubiquitination. nih.govresearchgate.net
Molecular Interactions and Recognition Mechanisms
Binding Affinity and Specificity with Cereblon (CRBN) E3 Ubiquitin Ligase
Thalidomide-5-O-C8-NH2 (hydrochloride) is specifically designed to recruit the CRBN protein, which is a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. researchgate.netnih.gov The binding of thalidomide (B1683933) derivatives to CRBN is a critical initiating event for the subsequent recruitment and degradation of target proteins by the ubiquitin-proteasome system. nih.gov
The core of the interaction lies within the thalidomide-binding domain of CRBN. nih.gov The glutarimide (B196013) ring of the thalidomide moiety is essential for this binding. researchgate.net Studies on thalidomide and its well-characterized derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), have shown that they bind directly to CRBN, with derivatives often exhibiting stronger binding affinities than the parent thalidomide. nih.gov For instance, lenalidomide and pomalidomide bind to CRBN more strongly than thalidomide, which correlates with their enhanced biological activity. nih.gov
| Compound | Reported Binding to CRBN |
|---|---|
| Thalidomide | Direct binder, serves as a reference for derivatives. nih.gov |
| (S)-thalidomide | ~10-fold stronger binding than (R)-thalidomide. semanticscholar.org |
| Lenalidomide | Binds more strongly to CRBN than thalidomide. nih.gov |
| Pomalidomide | Binds more strongly to CRBN than thalidomide. nih.gov |
The specificity of Thalidomide-5-O-C8-NH2 for CRBN is conferred by the thalidomide moiety. This specific interaction enables the recruitment of the CRL4^CRBN^ E3 ligase machinery to a target protein of interest when this compound is incorporated into a PROTAC.
Structural Determinants of CRBN-Ligand Complex Formation
The structural basis for the interaction between thalidomide and CRBN has been elucidated through X-ray crystallography. The thalidomide-binding domain of CRBN features a conserved hydrophobic pocket, often referred to as the "tri-Trp pocket," formed by three tryptophan residues. researchgate.net The glutarimide ring of the thalidomide molecule fits snugly into this pocket. researchgate.net
Key interactions that stabilize the complex include:
Hydrogen Bonds: The imide group of the glutarimide ring forms crucial hydrogen bonds with the backbone of residues within the CRBN binding pocket, such as His380 and Trp382. researchgate.net
Hydrophobic Interactions: The glutarimide ring itself and the phthalimide (B116566) ring engage in van der Waals and hydrophobic interactions with the aromatic side chains of the tryptophan residues lining the pocket. nih.gov
The phthalimide portion of the thalidomide molecule is positioned at the entrance of the binding pocket and is more solvent-exposed. This is the region where modifications, such as the attachment of the 5-O-C8-NH2 linker, are made. nih.gov The orientation of the phthalimide ring can vary slightly among different thalidomide analogs, which can influence the recruitment of different "neosubstrates"—proteins not normally targeted by CRBN. nih.govnih.gov
The C8 linker of Thalidomide-5-O-C8-NH2 provides a flexible chain that allows a conjugated target protein to be brought into proximity with the E3 ligase complex without sterically hindering the core interaction between the thalidomide moiety and CRBN. explorationpub.com The choice of linker length and attachment point is a critical aspect of PROTAC design, as it influences the formation and stability of the ternary complex (CRBN-PROTAC-Target Protein). nih.govexplorationpub.com
| Structural Feature of Ligand | Interacting Residues/Region in CRBN | Type of Interaction |
|---|---|---|
| Glutarimide Ring | Tri-Trp Pocket (e.g., Trp380, Trp382, Trp386) | Hydrophobic, van der Waals |
| Glutarimide Imide Group | His380, Trp382 (backbone) | Hydrogen Bonding |
| Phthalimide Ring | Entrance of the binding pocket | Solvent-exposed, site for linker attachment |
Allosteric Modulation and Conformational Changes Induced by Ligand Binding
The binding of thalidomide and its derivatives to CRBN is a classic example of "molecular glue" activity. The ligand itself does not inhibit the enzyme but instead modulates its function by inducing a conformational change that alters its substrate specificity. nih.gov Upon binding of a ligand like Thalidomide-5-O-C8-NH2, the surface of the CRBN-ligand complex is altered, creating a new binding interface. rsc.org This new interface allows for the recruitment of neosubstrates that would not otherwise bind to CRBN. nih.gov
The binding of the ligand stabilizes the CRBN protein. For example, thalidomide has been shown to inhibit the auto-ubiquitination of CRBN, a process that would normally lead to its own degradation. nih.gov This stabilization enhances the ligase function of the CRL4^CRBN^ complex.
While the core thalidomide-binding domain remains relatively rigid upon ligand binding, the conformation of the ligand itself can be influenced by the interaction. nih.gov Studies comparing the crystal structures of bound and unbound thalidomide enantiomers show that the glutarimide ring of the (R)-enantiomer adopts a twisted conformation to fit into the binding pocket, which is energetically less favorable than the relaxed conformation of the bound (S)-enantiomer. researchgate.net This induced fit mechanism contributes to the observed stereospecificity in binding affinity. researchgate.net
The flexible 5-O-C8-NH2 linker in Thalidomide-5-O-C8-NH2 allows for significant conformational freedom. This flexibility is crucial for enabling the PROTAC molecule to adopt a conformation that facilitates the simultaneous binding of CRBN and the target protein, leading to the formation of a productive ternary complex and subsequent target degradation. explorationpub.com The conformational dynamics of the linker and the induced conformational changes upon ternary complex formation are key determinants of a PROTAC's efficacy. explorationpub.com
Mechanistic Studies of Protein Degradation Via the Ubiquitin Proteasome System
Elucidation of Ternary Complex Formation (Thalidomide-5-O-C8-NH2 (hydrochloride)-CRBN-Target Protein)
The initiation of protein degradation by thalidomide (B1683933) derivatives is the formation of a ternary complex, consisting of the thalidomide-based molecule, the CRBN substrate receptor, and a target protein (neosubstrate). nih.gov Thalidomide-5-O-C8-NH2 (hydrochloride) acts as a CRBN ligand, facilitating the recruitment of this E3 ligase component. medchemexpress.com The glutarimide (B196013) moiety of the thalidomide structure binds within a hydrophobic pocket on CRBN, while the other parts of the molecule, including the linker in the case of PROTACs, are exposed to the solvent and available to interact with and recruit a target protein. nih.gov
The binding of the thalidomide derivative to CRBN alters the surface of CRBN, creating a new interface for the binding of proteins that would not normally be its substrates. nih.gov This induced proximity is the crucial first step in the degradation pathway. The stability and conformation of this ternary complex are critical for the subsequent steps of the process. Biophysical techniques such as X-ray crystallography have been instrumental in visualizing these ternary structures, revealing the specific protein-protein interactions that are newly formed and stabilized by the small molecule. nih.gov
For instance, structural studies of similar thalidomide-based molecular glues have shown how they facilitate the interaction between CRBN and neosubstrates like casein kinase 1α (CK1α) and the translation termination factor GSPT1. nih.govchempartner.com These studies provide a blueprint for understanding how Thalidomide-5-O-C8-NH2 (hydrochloride) would similarly mediate the formation of a ternary complex.
Ubiquitination Cascade Induction and Substrate Polyubiquitination
Once the ternary complex is formed and stabilized, the CRL4^CRBN E3 ubiquitin ligase is brought into close proximity with the target neosubstrate. This triggers the ubiquitination cascade. researchgate.net The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine (B10760008) residues on the surface of the target protein. researchgate.net
The process typically involves the attachment of a chain of ubiquitin molecules, a signal known as polyubiquitination. This polyubiquitin (B1169507) chain acts as a recognition signal for the proteasome. researchgate.net The efficiency of this process is dependent on the geometry of the ternary complex, which dictates the optimal positioning of the E2 enzyme and the substrate for ubiquitin transfer. nih.gov
Proteasomal Processing and Target Protein Turnover Mechanisms
Proteins that have been tagged with a polyubiquitin chain are recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. researchgate.net The proteasome unfolds the polyubiquitinated target protein and cleaves it into small peptides, effectively eliminating it from the cell. The ubiquitin molecules are recycled for use in subsequent degradation cycles.
Biochemical assays, such as Western blotting and mass spectrometry, are used to monitor the degradation of the target protein following treatment with a thalidomide-based degrader. nih.gov By inhibiting the proteasome (e.g., with MG132), researchers can confirm that the observed protein loss is indeed due to proteasomal degradation, as this will lead to an accumulation of the ubiquitinated form of the target protein.
Identification of Neosubstrates and Induced Protein-Protein Interactions
A key area of research involving thalidomide and its derivatives is the identification of their neosubstrates. The specific proteins that are targeted for degradation can vary depending on the exact chemical structure of the thalidomide derivative. nih.gov For example, while lenalidomide (B1683929) and pomalidomide (B1683931) are known to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), other derivatives can target different proteins. nih.govresearchgate.net
Researchers have identified several neosubstrates for thalidomide and its analogs, including SALL4 and PLZF, which have been implicated in the teratogenic effects of thalidomide. nih.govnih.gov The identification of these neosubstrates is often achieved through proteomic approaches, comparing the protein profiles of cells treated with the degrader to untreated cells.
The ability of Thalidomide-5-O-C8-NH2 (hydrochloride) to be incorporated into PROTACs allows for the targeted degradation of a wide range of proteins by linking it to a ligand that specifically binds to the protein of interest. medchemexpress.commedchemexpress.com This highlights the modularity and therapeutic potential of this technology.
Preclinical Biological Evaluation in Cellular and Non Human Models
In Vitro Cellular Assays for Induced Protein Degradation
In vitro cellular assays are fundamental for characterizing the activity of a protein-degrading molecule. These assays would typically involve treating cultured human cells with the compound and measuring the levels of a target protein.
Dose-Response Characterization of Degradation Efficacy
To assess the potency of Thalidomide-5-O-C8-NH2 (hydrochloride) in a PROTAC context, researchers would perform dose-response experiments. This involves exposing cells to a range of concentrations of the PROTAC containing this ligand and then measuring the amount of the target protein that is degraded. The results are typically plotted as a curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).
Representative Dose-Response Data for a Thalidomide-Based Degrader (Illustrative) This table is for illustrative purposes only, as specific data for Thalidomide-5-O-C8-NH2 (hydrochloride) is not available.
| Concentration (nM) | % Protein Degradation |
|---|---|
| 0.1 | 10 |
| 1 | 25 |
| 10 | 55 |
| 100 | 85 |
| 1000 | 90 |
Time-Course Studies of Protein Knockdown
Understanding the kinetics of protein degradation is also crucial. Time-course studies involve treating cells with a fixed concentration of the PROTAC and measuring the level of the target protein at various time points. This reveals how quickly the degradation occurs and how long the effect lasts.
Illustrative Time-Course of Protein Degradation This table is for illustrative purposes only, as specific data for Thalidomide-5-O-C8-NH2 (hydrochloride) is not available.
| Time (hours) | % Remaining Protein |
|---|---|
| 0 | 100 |
| 2 | 70 |
| 4 | 40 |
| 8 | 20 |
| 24 | 15 |
Specificity Profiling against the Endogenous Proteome
A key aspect of any targeted therapy is its specificity. For a PROTAC utilizing Thalidomide-5-O-C8-NH2 (hydrochloride), it would be important to determine if it induces the degradation of proteins other than the intended target. This is typically assessed using quantitative proteomic techniques, such as mass spectrometry, to compare the protein levels in treated versus untreated cells. This analysis would identify any "off-target" proteins that are also degraded.
Mechanistic Investigations in Cell Culture Models
Beyond confirming protein degradation, it is important to understand the downstream consequences of this action on cellular functions.
Analysis of Cellular Pathways Modulated by Targeted Degradation
The degradation of a target protein is expected to impact the cellular signaling pathways in which it is involved. For instance, if the target protein is a kinase, its degradation would be expected to decrease the phosphorylation of its downstream substrates. Researchers would use techniques like Western blotting with phospho-specific antibodies to probe the activity of relevant pathways. Studies on thalidomide (B1683933) itself have shown it can disrupt pathways like those mediated by integrins. medchemexpress.com
Gene Expression Profiling Post-Degradation
The removal of a key protein, particularly a transcription factor or a protein involved in signaling, can lead to significant changes in gene expression. RNA sequencing (RNA-seq) is a powerful tool used to obtain a global snapshot of these changes. By comparing the transcriptomes of treated and untreated cells, researchers can identify which genes are upregulated or downregulated following the degradation of the target protein. This can provide insights into the broader biological effects of the compound. For example, studies on thalidomide have revealed its impact on the expression of genes involved in inflammation and cell signaling.
Cellular Phenotypic Responses to Targeted Protein Knockdown
The primary function of a PROTAC incorporating Thalidomide-5-O-C8-NH2 (hydrochloride) is to induce the degradation of a specific target protein within a cell. The observable, or phenotypic, consequences of this protein knockdown are a critical aspect of preclinical evaluation. These responses are entirely dependent on the function of the protein being targeted.
For instance, if the targeted protein is a kinase involved in a cancer cell proliferation pathway, a successful protein knockdown would be expected to lead to a decrease in cell growth, induction of apoptosis (programmed cell death), or cell cycle arrest. The evaluation of these phenotypic responses would typically involve a battery of in vitro cellular assays.
Illustrative Data on Cellular Phenotypic Responses:
| Target Protein Class | Expected Cellular Phenotype upon Knockdown | Illustrative Assay |
| Cell Cycle Kinase | Cell cycle arrest at a specific phase (e.g., G1, S, G2/M) | Flow cytometry analysis of DNA content |
| Anti-apoptotic Protein | Induction of apoptosis | Annexin V/Propidium Iodide staining |
| Transcription Factor | Altered gene expression, leading to various cellular changes | Quantitative PCR (qPCR) or RNA-sequencing |
| Receptor Tyrosine Kinase | Inhibition of downstream signaling and cell proliferation | Western blot for downstream signaling proteins, cell viability assays (e.g., MTT, CellTiter-Glo) |
This table represents a generalized overview of potential cellular phenotypic responses and the assays used to measure them. The specific outcomes would be contingent on the protein targeted by a PROTAC utilizing Thalidomide-5-O-C8-NH2 (hydrochloride).
In Vivo Preclinical Studies in Non-Human Organisms for Mechanistic Understanding
Following in vitro characterization, promising PROTAC molecules are advanced to in vivo studies in non-human organisms, such as mice or rats, to understand their behavior in a whole biological system. These studies are crucial for establishing the proof-of-concept for targeted degradation in a living organism and for assessing the molecular consequences in relevant tissues.
Proof-of-Concept for Targeted Degradation in Animal Models
A key initial step in the in vivo evaluation of a PROTAC containing Thalidomide-5-O-C8-NH2 (hydrochloride) is to confirm that it can effectively degrade its intended target protein in an animal model. This is typically assessed by administering the PROTAC to the animals and then analyzing the levels of the target protein in specific tissues or in tumor xenografts if the target is relevant to cancer.
The choice of animal model is critical. For instance, it is important to ensure that the CRBN protein in the chosen animal model can effectively bind to the thalidomide-based ligand.
Representative Data for In Vivo Target Degradation:
| Animal Model | Tissue/Tumor Type | Target Protein | Observed Degradation (%) |
| Mouse (Xenograft) | Human Cancer Cell Line X | Protein A | 75% |
| Rat | Liver | Protein B | 60% |
| Mouse | Spleen | Protein C | 85% |
This table provides a hypothetical representation of data that would be collected to demonstrate proof-of-concept for in vivo targeted protein degradation. The percentages are illustrative.
Evaluation of Molecular Effects in Animal Tissues
Beyond simply confirming protein degradation, in vivo studies aim to understand the downstream molecular consequences of this knockdown in various tissues. This involves analyzing changes in gene expression, signaling pathways, and other biomarkers that are expected to be affected by the loss of the target protein.
For example, if the targeted protein is involved in an inflammatory pathway, researchers would measure the levels of inflammatory cytokines in the blood or affected tissues of the animal model. If the target is a protein crucial for tumor growth, the molecular analysis would focus on markers of proliferation and apoptosis within the tumor tissue.
Illustrative Molecular Effects in Animal Tissues:
| Tissue | Targeted Pathway | Molecular Effect Measured | Expected Outcome |
| Tumor Xenograft | Cell Proliferation | Ki-67 staining (proliferation marker) | Decrease in Ki-67 positive cells |
| Tumor Xenograft | Apoptosis | Cleaved Caspase-3 levels | Increase in cleaved caspase-3 |
| Blood Plasma | Inflammation | Cytokine levels (e.g., TNF-α, IL-6) | Reduction in pro-inflammatory cytokines |
| Liver | Metabolic Pathway | Expression of key metabolic enzymes | Altered enzyme expression levels |
This table illustrates the types of molecular analyses that would be performed in animal tissues to understand the functional consequences of targeted protein degradation. The specific markers and outcomes would be dependent on the protein being targeted.
Structure Activity Relationship Sar of Thalidomide Based Crbn Ligands
Impact of Thalidomide (B1683933) Scaffold Modifications on CRBN Binding
The thalidomide molecule is composed of a glutarimide (B196013) ring and a phthalimide (B116566) ring. nih.gov Structure-activity relationship (SAR) studies have revealed that each part plays a distinct but critical role in CRBN binding and the subsequent recruitment of neosubstrates.
The glutarimide moiety is primarily responsible for the direct interaction with CRBN. rsc.org It fits into a specific binding pocket on CRBN lined with three tryptophan residues (the "tri-Trp pocket"). rscf.ru This interaction is essential for the activity of the molecule. The integrity of the glutarimide ring is paramount; for instance, glutarimide alone can bind to CRBN, whereas phthalimide cannot. nih.govresearchgate.net The imide group of the glutarimide ring is crucial, serving as both a hydrogen bond donor and acceptor. researchgate.net The absence of one of the carbonyl groups in the glutarimide ring, as in δ-valerolactam, results in a loss of binding. nih.govresearchgate.net Furthermore, bulky modifications at the C4-position of the glutarimide ring can cause steric clashes and abrogate CRBN binding. nih.govresearchgate.net
| Compound | Key Modification | Relative CRBN Binding Affinity | Reference |
|---|---|---|---|
| Thalidomide | Parent Scaffold | Baseline | researchgate.net |
| Pomalidomide (B1683931) | Amino group at 4-position of phthalimide ring | Higher than Thalidomide | nih.govresearchgate.net |
| Lenalidomide (B1683929) | Amino group at 4-position and removal of one carbonyl in phthalimide ring | Higher than Thalidomide | nih.govresearchgate.net |
| Glutarimide | Glutarimide ring only | Binds to CRBN | nih.govresearchgate.net |
| Phthalimide | Phthalimide ring only | No binding | nih.govresearchgate.net |
Role of the -5-O-C8-NH2 Linker in PROTAC Efficiency and Selectivity
In the context of PROTACs, the thalidomide scaffold serves as the E3 ligase-recruiting element. It is connected via a chemical linker to a ligand that binds to a target protein of interest. The compound "Thalidomide-5-O-C8-NH2" represents a thalidomide derivative functionalized with a linker for potential conjugation. The "-5-O-C8-NH2" designation indicates a linker attached to the 5-position of the thalidomide's phthalimide ring. This linker consists of an 8-carbon alkyl chain (-C8-) connected via an ether linkage (-O-) and terminating in an amine group (-NH2), which serves as a handle for attachment to a target-protein ligand.
The attachment point of the linker to the thalidomide scaffold is critical. The phthalimide ring is the most common site for linker attachment because modifications here are generally well-tolerated without abolishing CRBN binding. rsc.org The 4- or 5-positions of the phthalimide ring are frequently used as they extend the linker away from the core CRBN-binding interface, allowing the other end of the PROTAC to engage its target protein.
The nature of the linker itself—its length, composition, and rigidity—is a key determinant of PROTAC efficiency and selectivity. The linker's role is not merely to connect the two ligands but to orient them productively, facilitating the formation of a stable and effective ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. The formation of this ternary complex is a prerequisite for the ubiquitination and subsequent degradation of the target protein. ashpublications.org The 8-carbon chain of the -C8-NH2 linker provides significant length and flexibility, which can be crucial for spanning the distance between CRBN and various target proteins and for adopting a conformation that allows for favorable protein-protein interactions within the ternary complex. The efficiency of degradation is highly dependent on the stability of this complex, which is influenced by the linker's ability to position the two proteins optimally.
Stereochemical Considerations in Ligand-Target Recognition and Activity
Thalidomide is a chiral molecule and exists as two enantiomers, (S)-thalidomide and (R)-thalidomide. The binding of thalidomide to CRBN is highly stereospecific. Biochemical and structural studies have consistently shown that the (S)-enantiomer has a significantly higher binding affinity for CRBN, approximately 10-fold stronger than the (R)-enantiomer. nih.govresearchgate.netresearchgate.netscispace.com
This stereoselectivity is a direct consequence of the way the glutarimide ring fits into the tri-Trp binding pocket of CRBN. Crystal structures reveal that while both enantiomers can occupy the pocket, the (S)-enantiomer does so with a more relaxed and favorable conformation of its glutarimide ring. researchgate.netscispace.com In contrast, the glutarimide ring of the (R)-enantiomer is forced into a more twisted and strained conformation upon binding. nih.govresearchgate.net
This difference in binding affinity translates directly to biological activity. The (S)-enantiomer is a more potent inhibitor of CRBN auto-ubiquitination and is primarily responsible for the recruitment of neosubstrates and the resulting downstream effects, including both therapeutic and teratogenic outcomes. nih.govresearchgate.net Therefore, controlling the stereochemistry of the glutarimide chiral center is a critical aspect in the design of thalidomide-based CRBN ligands and PROTACs to ensure optimal engagement with the E3 ligase.
| Enantiomer | Relative Binding Affinity to CRBN | Conformation in Bound State | Reference |
|---|---|---|---|
| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer | Relaxed glutarimide ring conformation | nih.govresearchgate.netresearchgate.netscispace.com |
| (R)-Thalidomide | Baseline (weaker binding) | Twisted, strained glutarimide ring conformation | nih.govresearchgate.net |
Design Strategies for Enhanced Ligand Potency and Modulating Selectivity
The design of novel CRBN ligands aims to improve potency (i.e., binding affinity for CRBN) and to modulate the selectivity of neosubstrate degradation. Several strategies have emerged from our understanding of the thalidomide-CRBN interaction.
One key strategy involves modification of the phthalimide ring . As demonstrated by lenalidomide and pomalidomide, adding substituents like an amino group can increase binding affinity and, more importantly, alter the surface presented for neosubstrate recruitment. rsc.org This allows for the "tuning" of a ligand to degrade specific proteins. For example, lenalidomide is uniquely efficient at inducing the degradation of casein kinase 1α (CK1α), a feat not shared by thalidomide or pomalidomide due to steric hindrance caused by the phthalimide carbonyl group in the latter two. rsc.org
Another approach is to replace the phthalimide moiety altogether . The core requirement for CRBN binding resides in the glutarimide ring, offering considerable "freedom-to-operate" in designing the portion of the molecule that protrudes from the binding pocket. rscf.ru This has led to the development of ligands like avadomide, which replaces the phthalimide with a quinazoline (B50416) group, and other derivatives using isoquinolone or simple benzamido groups. rscf.ru These modifications aim to create novel interactions with different target proteins, thereby expanding the scope of degradable substrates.
More advanced strategies involve modifying the glutarimide scaffold itself or replacing it with bioisosteres . While the glutarimide is essential, researchers have explored minimalistic scaffolds that retain the key binding interactions. For instance, an amidosuccinimide scaffold has been proposed as a minimal CRBN-binding moiety that allows for great chemical variability on the protruding part of the molecule. nih.govacs.org Phenyl-glutarimides have also been developed as alternative, more stable CRBN binders. nih.gov These novel scaffolds can offer improved physicochemical properties and open up new chemical space for PROTAC design.
Advanced Research Applications and Future Directions
Utility as a Chemical Probe for E3 Ligase Biology Exploration
Thalidomide-5-O-C8-NH2 (hydrochloride) and its parent molecule, thalidomide (B1683933), serve as invaluable chemical probes for dissecting the complex biology of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, for which CRBN is a substrate receptor. nih.govrsc.orgnih.gov The binding of the thalidomide moiety to CRBN does not inhibit the ligase but rather modulates its activity, inducing the recognition and subsequent ubiquitination of proteins not normally targeted by CRBN, known as "neosubstrates". nih.govrsc.orgrsc.org
Key research findings enabled by this probe include:
Identification of Neosubstrates: Seminal studies have used thalidomide and its analogs, such as lenalidomide (B1683929), to discover that the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) are key neosubstrates. nih.govecancer.org Their degradation is fundamental to the therapeutic effects of these molecules in multiple myeloma. nih.gov Further research has identified other neosubstrates, including various isoforms of the transcription factor p63, which are implicated in developmental processes. nih.gov
Understanding Limiting Factors: Research has demonstrated that the cellular concentration of CRBN itself can be a limiting factor for the efficacy of induced degradation. nih.gov Increased expression of CRBN can lead to faster and more complete degradation of target substrates, highlighting a crucial variable in the design of degrader-based therapies. nih.gov
Mapping Substrate Competition: The use of these probes has revealed that different substrates can compete for a limited pool of the CRL4-CRBN complex. nih.gov This competition affects the degradation kinetics and ultimate biological activity of thalidomide analogs, providing critical insights into the dynamic nature of the ubiquitin-proteasome system. nih.gov
By providing a method to hijack and redirect the function of a specific E3 ligase, Thalidomide-5-O-C8-NH2 (hydrochloride) allows for a functional exploration of the CRBN-E3 ligase complex in a manner that genetic methods alone cannot achieve.
Integration into High-Throughput Screening Platforms for Novel Degrader Discovery
The discovery of new protein degraders is greatly accelerated by the use of high-throughput screening (HTS) platforms, where thousands of compounds can be tested for their ability to eliminate a specific protein of interest. nih.gov Thalidomide-5-O-C8-NH2 (hydrochloride) is an ideal building block for constructing the large chemical libraries required for such screens.
Its role in HTS is multifaceted:
PROTAC Library Synthesis: The terminal amine linker on the molecule provides a convenient and reactive handle for chemical conjugation. medchemexpress.comxcessbio.com Large libraries of molecules that bind to various protein targets can be systematically attached to Thalidomide-5-O-C8-NH2, creating extensive PROTAC libraries. targetmol.commedchemexpress.com
Unbiased Discovery: These PROTAC libraries can be used in unbiased HTS campaigns to identify novel degraders for a wide range of protein targets. nih.gov This approach moves beyond traditional inhibition and opens up the "undruggable" proteome to therapeutic intervention.
Analog Screening: HTS is also employed to screen libraries of thalidomide analogs to identify new molecular glues with novel or improved properties. nih.gov In vivo screening models, such as the zebrafish embryo, have been used to conduct preliminary screens of thalidomide analog libraries to rapidly identify candidates with specific anti-angiogenic or anti-inflammatory properties. nih.gov
The integration of versatile E3 ligase ligands like Thalidomide-5-O-C8-NH2 into HTS workflows is a fundamental driver for the expansion of the targeted protein degradation field.
Table 1: Components of a PROTAC Library for High-Throughput Screening
| Component | Description | Example Molecule/Class | Role in PROTAC |
|---|---|---|---|
| E3 Ligase Ligand | A molecule that binds to an E3 ubiquitin ligase. | Thalidomide-5-O-C8-NH2 (hydrochloride) | Recruits the cell's degradation machinery (CRBN). |
| Linker | A chemical chain connecting the two active ligands. | Alkyl chains, PEG chains | Optimizes the formation and stability of the ternary complex (E3-PROTAC-Target). |
| Target Protein Ligand | A molecule that binds to the protein of interest intended for degradation. | Kinase inhibitors, Bromodomain binders (e.g., JQ1) | Provides specificity by binding to the target protein. |
Exploration of Structural Homologs and Isoforms of CRBN in Degradation Systems
To broaden the scope and specificity of protein degradation platforms, research is extending beyond the canonical human CRBN. This involves studying naturally occurring isoforms of its substrates and structural homologs of CRBN from other organisms.
Substrate Isoforms: The activity of thalidomide-based degraders can be highly specific to certain protein isoforms. For example, thalidomide induces the degradation of both the TAp63 and ΔNp63α isoforms of the p63 protein, which are essential for distinct developmental pathways. nih.gov Conversely, a splice isoform of the neosubstrate ZNF692 that lacks the domain for CRBN interaction is resistant to degradation, demonstrating the precise structural requirements for recruitment. nih.gov Studying these interactions provides a deeper understanding of degrader selectivity.
Structural Homologs: Investigating CRBN homologs from other species has proven to be a valuable strategy. The bacterial homolog from Magnetospirillum gryphiswaldense (MsCI4) has been particularly informative. nih.gov Although it is a simpler, single-domain protein, it conserves the key residues necessary for thalidomide binding. nih.gov Structural studies of MsCI4 have revealed the significant conformational flexibility of the thalidomide-binding domain, suggesting that large portions of the domain only become folded upon ligand binding. nih.gov This provides a mechanistic hypothesis for how CRBN recognizes its ligands and offers a simplified model system for biophysical and structural analysis. nih.gov
Table 2: Comparison of Human CRBN and a Bacterial Homolog for Research
| Feature | Human Cereblon (CRBN) | M. gryphiswaldense Cereblon (MsCI4) | Research Significance |
|---|---|---|---|
| Domain Structure | Multi-domain (Lon, HB, TBD) nih.gov | Single-domain nih.gov | MsCI4 is simpler to express and crystallize, facilitating structural studies. nih.govnih.gov |
| Thalidomide Binding | Binds in a pocket within the C-terminal TBD spring8.or.jp | Binds and conserves essential binding site residues nih.gov | Allows for the study of ligand binding dynamics in a less complex system. nih.gov |
| Complex Formation | Forms a complex with DDB1, CUL4, and Roc1 nih.gov | Does not form a larger E3 ligase complex | Enables focused study on the ligand-protein interaction without confounding factors from the full complex. |
Computational Chemistry and Molecular Modeling for Rational Ligand Design and Optimization
While HTS provides a brute-force method for discovery, computational chemistry and molecular modeling offer a rational, structure-guided approach to designing and optimizing CRBN ligands. patsnap.comazolifesciences.com The thalidomide scaffold is a frequent starting point for these in silico efforts. nih.gov
Key computational methods applied in this area include:
Molecular Docking and Virtual Screening: These techniques predict the preferred binding orientation of a ligand within the CRBN binding pocket. nih.gov Structure-based virtual screening uses the 3D structure of CRBN to computationally test large libraries of virtual compounds, prioritizing those with the highest predicted binding affinity for synthesis and experimental validation. patsnap.com
Rational Design Approaches: Knowledge of the CRBN binding site has enabled the rational design of entirely new, minimalistic CRBN effectors that move beyond the traditional thalidomide scaffold. acs.org One study successfully used the crystal structures of hydrolyzed thalidomide metabolites to guide a modular design of novel binders capable of degrading neo-substrates. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of thalidomide analogs and their biological activity (e.g., degradation potency). azolifesciences.com These models can then predict the activity of new, unsynthesized compounds, helping to guide the optimization of the lead molecule. azolifesciences.comnih.gov
These computational tools are indispensable for refining existing CRBN ligands and exploring new chemical space, ultimately accelerating the development of next-generation protein degraders with improved potency and selectivity. mdpi.com
Table 3: Computational Techniques in CRBN Ligand Design
| Technique | Purpose | Application to Thalidomide-based Ligands |
|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand to its target. nih.gov | To visualize how analogs of Thalidomide-5-O-C8-NH2 fit into the CRBN binding pocket. |
| Virtual Screening | Computationally screens large compound libraries to identify potential hits. patsnap.com | To identify novel chemical scaffolds that could replace the thalidomide moiety. |
| Molecular Dynamics (MD) | Simulates the motion of the protein-ligand complex over time. patsnap.com | To assess the stability of the CRBN-ligand interaction and the resulting ternary complex. |
| QSAR | Correlates chemical structure with biological activity. azolifesciences.com | To predict the degradation potency of new thalidomide analogs before synthesis. |
Q & A
Basic Research Questions
Q. What are the molecular structure and key functional groups of Thalidomide-5-O-C8-NH2 (hydrochloride), and how do they influence its reactivity?
- Answer : The compound consists of a thalidomide core linked via an amide bond (-O-amido-) to an 8-carbon alkyl chain (C8), terminating in an amino group (-NH2) stabilized as a hydrochloride salt. The thalidomide moiety enables binding to cereblon (CRBN), a component of E3 ubiquitin ligase complexes, while the C8 linker provides flexibility and spatial optimization for target engagement. The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity .
Q. What are the solubility characteristics and recommended storage conditions to maintain compound integrity?
- Answer : The compound is soluble in water and most organic solvents (e.g., DMSO, methanol), making it versatile for biological assays. For long-term storage, maintain at -20°C in airtight, light-protected containers to prevent hydrolysis of the amide bond or degradation of the thalidomide core. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at 4°C for short-term use .
Q. How can researchers verify purity and stability under experimental conditions?
- Answer :
- Purity : Use HPLC with UV detection (λ = 220–280 nm) and compare retention times against a reference standard. Purity should exceed 95% for reliable reproducibility .
- Stability : Conduct accelerated stability studies by incubating the compound in PBS or cell culture medium at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on peaks corresponding to hydrolyzed amide bonds or oxidized phthalimide rings .
Advanced Research Questions
Q. How to design PROTAC molecules using Thalidomide-5-O-C8-NH2 (hydrochloride) as a CRBN ligand, considering linker length and solvent compatibility?
- Answer :
- Linker Optimization : The C8 chain balances flexibility and steric hindrance. For target proteins with deep binding pockets, shorten the linker (e.g., C4 or C6) to enhance binding efficiency. Use molecular dynamics simulations to predict ternary complex formation (CRBN-PROTAC-target) .
- Solvent Compatibility : Dissolve the compound in DMSO (≤10% v/v in final assays) to avoid precipitation. For in vivo studies, use saline or PEG-based vehicles compatible with the hydrochloride salt .
Q. What are common side reactions during conjugation to E3 ligase ligands, and how can they be mitigated?
- Answer :
- Amide Hydrolysis : Under acidic or basic conditions, the amide bond may hydrolyze. Use pH-neutral buffers (e.g., PBS) during conjugation and monitor reaction progress via TLC or MALDI-TOF .
- Amino Group Reactivity : The terminal -NH2 group may undergo unintended alkylation. Protect it with a Boc group during synthesis, then deprotect with TFA post-conjugation .
Q. How to troubleshoot discrepancies in bioactivity data across protein degradation assays?
- Answer :
- Control Experiments : Include a negative control (e.g., PROTAC with scrambled linker) to rule out off-target effects. Validate target engagement via Western blot for ubiquitination markers .
- Solubility Artifacts : Precipitates in high-concentration stocks can reduce effective dosing. Centrifuge solutions before use and confirm solubility limits via dynamic light scattering (DLS) .
- Cell Line Variability : CRBN expression levels vary across cell lines. Quantify CRBN via qPCR or flow cytometry and normalize degradation efficiency to CRBN abundance .
Methodological Notes
- Synthesis Protocols : For custom derivatives (e.g., PEGylated analogs), reference CAS 2245697-85-0 (PEG4-NH2 variant) and 2376990-31-5 (C6-NH2 variant) for reaction optimization .
- Data Interpretation : When analyzing proteomics data, use CRBN-focused databases (e.g., CRBN Atlas) to distinguish direct degradation targets from bystander effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
